molecular formula C22H22N8O2 B2742973 3-(3-Methoxyphenyl)-1-methyl-1-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]urea CAS No. 2380008-73-9

3-(3-Methoxyphenyl)-1-methyl-1-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]urea

Cat. No. B2742973
CAS RN: 2380008-73-9
M. Wt: 430.472
InChI Key: WQYRINKNPOPRBY-UHFFFAOYSA-N
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Description

The compound “3-(3-Methoxyphenyl)-1-methyl-1-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]urea” is a complex organic molecule that contains several functional groups and rings, including a methoxyphenyl group, a pyridinyl group, a triazolopyridazinyl group, and an azetidinyl group . These groups are common in many pharmaceutical compounds due to their ability to interact with various biological targets .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional shape due to the presence of multiple ring structures . The exact structure could be determined using techniques such as X-ray crystallography .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups and the conditions under which the reactions are carried out. For example, the urea group could potentially undergo hydrolysis under acidic or basic conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the presence of polar functional groups, and its stability could be influenced by the arrangement of its ring structures .

Mechanism of Action

The mechanism of action of this compound would depend on its structure and the biological target it interacts with. Many compounds with similar structures are known to have diverse pharmacological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, antiviral, and antitubercular activities .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and how it is used. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Future research on this compound could involve further exploration of its potential pharmacological activities, optimization of its synthesis process, and investigation of its mechanism of action . It could also involve the design and synthesis of related compounds with improved properties.

properties

IUPAC Name

3-(3-methoxyphenyl)-1-methyl-1-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N8O2/c1-28(22(31)24-16-6-3-7-18(11-16)32-2)17-13-29(14-17)20-9-8-19-25-26-21(30(19)27-20)15-5-4-10-23-12-15/h3-12,17H,13-14H2,1-2H3,(H,24,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQYRINKNPOPRBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CN(C1)C2=NN3C(=NN=C3C4=CN=CC=C4)C=C2)C(=O)NC5=CC(=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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